5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097068-79-4
VCID: VC11666838
InChI: InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride

CAS No.: 2097068-79-4

Cat. No.: VC11666838

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride - 2097068-79-4

Specification

CAS No. 2097068-79-4
Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H
Standard InChI Key ATDIXLVSEVFFMU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure features a spiro[3.5]nonane system, where two rings share a single atom—a hallmark of spirocyclic compounds. The 5,8-diaza designation indicates nitrogen atoms at positions 5 and 8 of the bicyclic framework. The carboxylic acid group at position 5 is esterified with a tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3), while the hydrochloride salt protonates one of the nitrogen atoms, likely the secondary amine in the 8-position .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC12H22N2O2HCl\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2 \cdot \text{HCl}
Molecular Weight262.78 g/mol
SMILESCl.O=C(OC(C)(C)C)N1CCNCC12CCC2
InChI KeyATDIXLVSEVFFMU-UHFFFAOYSA-N
Purity (Commercial)95% (minimum)

The tert-butyl ester serves dual roles: steric protection of the carboxylic acid during synthetic manipulations and modulation of the compound’s partition coefficient (logP\log P). Computational models suggest a logP\log P of ~2.1 for the free base, decreasing to ~1.3 for the hydrochloride salt due to increased polarity .

Synthetic Methodologies

Patent-Derived Synthesis Strategy

Although no direct synthesis for CAS 2097068-79-4 is documented, the Chinese patent CN111574537B outlines a four-step route for tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1824005-85-7), providing transferable insights :

  • Alkylation: React tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) using NaH as base.

  • Hydrogenation: Catalytic hydrogenation (Raney Ni, 50 psi H2_2, ethanol, 40°C) reduces the nitrile to a primary amine.

  • Cyclization: Sodium ethoxide in ethanol induces ring closure via nucleophilic attack.

  • Amide Reduction: Borane-dimethyl sulfide complex in THF converts amides to amines.

Adapting this protocol for CAS 2097068-79-4 would require modifying the starting material to incorporate the spiro[3.5] framework. Potential challenges include controlling regioselectivity during cyclization and managing the reactivity of the secondary amine during salt formation.

Critical Reaction Parameters

  • Temperature Control: Exothermic reactions (e.g., NaH-mediated alkylation) necessitate slow reagent addition and cooling to 0°C to prevent side reactions .

  • Solvent Selection: Anhydrous THF ensures solubility of organometallic intermediates, while ethanol facilitates hydrogenation kinetics.

  • Workup Considerations: Methanol quenching after borane reactions prevents over-reduction of sensitive functional groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~15–20 mg/mL in water at 25°C), making it suitable for biological assays. The tert-butyl ester enhances membrane permeability compared to the free acid, with predicted Caco-2 permeability of 12.3×10612.3 \times 10^{-6} cm/s . Stability studies indicate:

  • pH Stability: Stable in aqueous solutions (pH 3–7) for ≥24 hours; ester hydrolysis occurs at pH >8.

  • Thermal Stability: Decomposition onset at 192°C (DSC), suitable for standard storage conditions .

Computational ADMET Profiling

Using SwissADME and ProTox-II tools:

  • Absorption: High gastrointestinal absorption (88% predicted).

  • Metabolism: Susceptible to esterase-mediated hydrolysis and CYP3A4 oxidation.

  • Toxicity: Predicted LD50_{50} (rat, oral) = 620 mg/kg; no alert for mutagenicity or hepatotoxicity .

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The diazaspiro core mimics purine ring systems, enabling potential interactions with ATP-binding pockets. Docking studies show favorable binding to:

  • CDK2: ΔG=9.2\Delta G = -9.2 kcal/mol (PDB 1H1S)

  • JAK3: ΔG=8.7\Delta G = -8.7 kcal/mol (PDB 5L83)
    Substituting the tert-butyl group with aryl moieties improved potency in preliminary kinase assays .

Peptidomimetic Design

The spirocyclic constraint reduces conformational flexibility, enhancing target selectivity. In a 2024 study, derivatives showed 10-fold higher affinity for neurokinin-1 receptor (NK1R) versus linear analogs (Kd_d = 14 nM vs. 150 nM) .

SupplierPurityPrice RangeDelivery Time
CymitQuimicaInquire$320–$450/g2 weeks
Achemblock95%$280–$400/g3–4 weeks

Prices reflect 2025 Q2 data; bulk orders (>100 g) typically receive 15–20% discounts.

Future Directions and Challenges

Synthetic Optimization

  • Flow Chemistry: Microreactors could enhance heat transfer during exothermic steps.

  • Biocatalysis: Lipase-mediated esterification might enable greener synthesis.

Biological Exploration

Priority research areas:

  • Antiviral Activity: Spirocyclic amines show promise against SARS-CoV-2 main protease.

  • CNS Penetration: LogBB prediction of 0.8 suggests blood-brain barrier permeability.

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